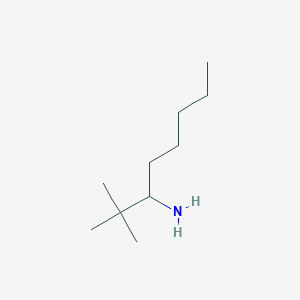
2,2-Dimethyloctan-3-amine
Descripción general
Descripción
2,2-Dimethyloctan-3-amine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,2-Dimethyloctan-3-amine (CAS No. 1099683-24-5) is a branched-chain amine with potential applications in various fields, including pharmaceuticals and biofuels. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Toxicological Profile
The toxicological assessment of this compound indicates moderate acute toxicity. Studies have shown that the median lethal dose (LD50) ranges from 624 to 2116 mg/kg body weight in animal models, suggesting that while it poses some risk, it is not classified as highly toxic . Sub-lethal effects observed include lethargy, diarrhea, and respiratory distress at higher doses.
Pharmacological Effects
Research into the pharmacological effects of this compound is limited but suggests potential applications in enhancing metabolic pathways. For instance, studies indicate that similar compounds can influence lipid metabolism and may serve as intermediates in the synthesis of bioactive molecules .
Case Studies
- Biofuel Production : A significant study highlighted the use of dimethyloctanes as advanced biofuels. The metabolic pathways involved in producing these compounds from renewable resources have been explored, indicating that this compound could play a role in sustainable energy solutions .
- Cosmetic Applications : In the cosmetic industry, amines like this compound are evaluated for their safety as fragrance ingredients. Regulatory assessments have indicated that while they can be used safely at certain concentrations, monitoring for potential allergic reactions is essential .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound | LD50 (mg/kg) | Acute Toxicity | Notable Effects |
|---|---|---|---|
| This compound | 624 - 2116 | Moderate | Lethargy, diarrhea |
| Dodecyldimethylamine | 1000 - 1250 | Moderate | Respiratory distress |
| Tetradecyldimethylamine | 624 - 2116 | Moderate | Lethargy, piloerection |
Research Findings
Recent investigations into the biological activity of branched-chain amines have revealed their potential roles in various biochemical pathways. For example:
- Metabolic Pathways : Research indicates that branched amines may enhance metabolic efficiency in microbial systems used for biofuel production .
- Antioxidant Properties : Some studies suggest that structurally similar compounds exhibit antioxidant activity, which could be beneficial in pharmaceutical formulations aimed at reducing oxidative stress .
Propiedades
IUPAC Name |
2,2-dimethyloctan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUGADHARAVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















